2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 2-methylazetidine with a fluorinated precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-Benzodioxole: Another fluorinated compound with different structural features and applications.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: An indole derivative with potential biological activity.
Uniqueness
2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H11F2NO2 |
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Molecular Weight |
179.16 g/mol |
IUPAC Name |
2,2-difluoro-3-(2-methylazetidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c1-5-2-3-10(5)4-7(8,9)6(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
PEVXGJVXDSRMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN1CC(C(=O)O)(F)F |
Origin of Product |
United States |
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